1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile
Overview
Description
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol This compound is known for its unique structure, which includes a methoxypyridine ring attached to a cyclopropanecarbonitrile group
Preparation Methods
The synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile typically involves the reaction of 6-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out at controlled temperatures and times to optimize yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxypyridine ring can undergo substitution reactions, where the methoxy group is replaced by other functional groups using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of cyclopropylamines.
Scientific Research Applications
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
6-Methoxypyridin-2-ylmethanamine: This compound has a similar methoxypyridine ring but differs in the attached functional group.
Cyclopropanecarbonitrile derivatives: These compounds share the cyclopropanecarbonitrile group but may have different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVZDEGJEHCVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219762 | |
Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-16-0 | |
Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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